1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 320.4 g/mol . This compound is characterized by the presence of a hydroxy group, two morpholinomethyl groups, and an ethanone group attached to a phenyl ring. It is a crystalline solid with a purity of at least 95% .
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with formaldehyde and morpholine under controlled conditions. The reaction typically proceeds through a Mannich reaction, where the hydroxyacetophenone acts as the nucleophile, formaldehyde as the electrophile, and morpholine as the amine component. The reaction conditions often involve the use of an acid catalyst and a solvent such as ethanol or methanol .
Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholinomethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and morpholinomethyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or activation of specific biological pathways, depending on the target . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may interact with enzymes involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone can be compared with similar compounds such as:
4-Hydroxyacetophenone: Lacks the morpholinomethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
Morpholine derivatives: Compounds like morpholine itself or N-methylmorpholine have different reactivity profiles and biological activities due to the absence of the phenyl and ethanone groups.
Other Mannich bases: Compounds synthesized through Mannich reactions with different amines or aldehydes can have varying properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Eigenschaften
Molekularformel |
C18H26N2O4 |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-[4-hydroxy-3,5-bis(morpholin-4-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C18H26N2O4/c1-14(21)15-10-16(12-19-2-6-23-7-3-19)18(22)17(11-15)13-20-4-8-24-9-5-20/h10-11,22H,2-9,12-13H2,1H3 |
InChI-Schlüssel |
YXKZSXVUDMSWES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C(=C1)CN2CCOCC2)O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.